3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions used, the reagents and conditions required, and the yield and purity of the product.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its functional groups, stereochemistry, and any interesting structural features.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include its reactivity, the types of reactions it can participate in, and the products it can form.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Polymorphism in Pharmaceutical Compounds : Vogt et al. (2013) examined polymorphic forms of a related investigational pharmaceutical compound, emphasizing the challenges in analytical and physical characterization. This research is significant in understanding polymorphism in drug development, including compounds related to 3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride (Vogt et al., 2013).
Molecular Docking and Vibrational Studies : A study by Vanasundari et al. (2018) on similar compounds used molecular docking, vibrational, structural, electronic, and optical studies to understand their biological activities. Such studies provide insights into the potential applications of 3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride in pharmacology (Vanasundari et al., 2018).
Synthesis of Derivatives and Potential Applications : Research by Vasil'eva et al. (2016) on the synthesis of 3,4-disubstituted aminobutyric acids, including compounds structurally related to 3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride, highlights methods for producing pharmacologically active substances. This could be applicable for synthesizing derivatives of 3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride (Vasil'eva et al., 2016).
Preparation for Heterocyclic Compounds with Biological Activity : Sayed et al. (2003) discussed using a related compound for preparing new heterocyclic compounds, indicating potential in synthesizing biologically active molecules from 3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride (Sayed et al., 2003).
Safety And Hazards
This involves examining the compound’s safety profile. This could include its toxicity, any risks it poses to health or the environment, and any precautions that need to be taken when handling it.
Future Directions
This involves considering potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or behavior, and ways in which its synthesis or use could be improved.
I hope this helps! If you have any specific questions about these topics, feel free to ask.
properties
IUPAC Name |
3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F2NO2.ClH/c10-5-1-4(2-6(11)3-5)7(14)9(12,13)8(15)16;/h1-3,7H,14H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIJNWQTHUCLIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(C(=O)O)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.